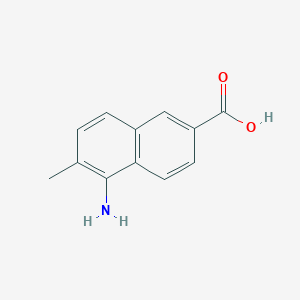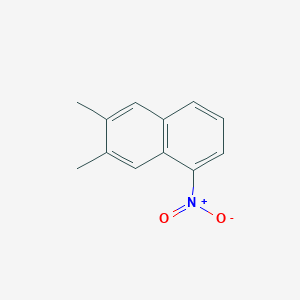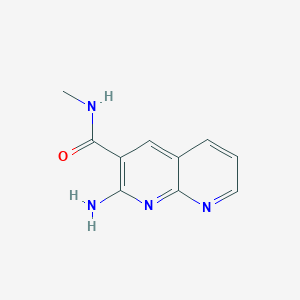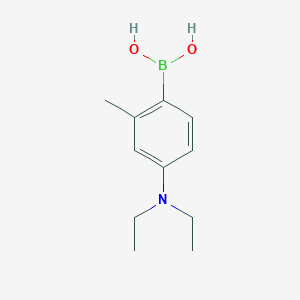![molecular formula C8H8Cl2N2 B11898890 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H7Cl2N2. It is a derivative of pyridine and pyrrole, featuring a chloromethyl group attached to the pyridine ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the following steps:
Oxidation of 4-picoline: 4-picoline is oxidized using potassium permanganate in water at 75-80°C to form isonicotinic acid.
Esterification: Isonicotinic acid is then esterified with methanol under acidic conditions to produce isonicotinic acid methyl ester.
Reduction: The ester is reduced to 4-pyridinemethanol.
Chloromethylation: Finally, 4-pyridinemethanol reacts with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It is used in the development of pesticides and herbicides.
Peptide Synthesis: The compound serves as a reagent for the protection of carboxyl termini of peptides, aiding in their separation and purification.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. In biological systems, this can lead to the inhibition or activation of specific enzymes or receptors, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the pyrrole ring, making it less versatile in certain reactions.
4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride: Similar but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and applications.
Uniqueness
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its dual ring structure, which combines the properties of both pyridine and pyrrole. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C8H8Cl2N2 |
|---|---|
Molekulargewicht |
203.07 g/mol |
IUPAC-Name |
4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H |
InChI-Schlüssel |
ASCFSLPMRLHBNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC=CC(=C21)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


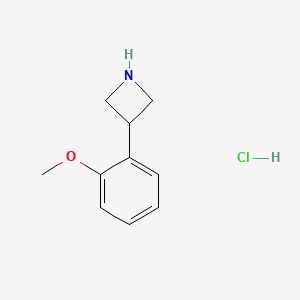
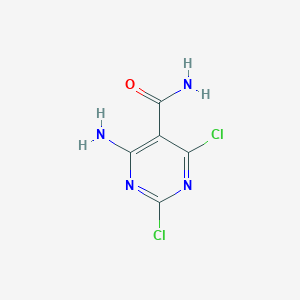

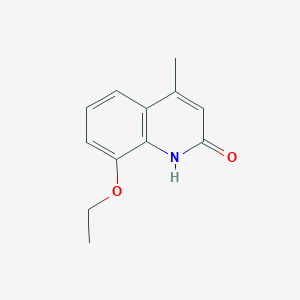
![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)
